Methyl octadec-9-ynoate
Description
Contextualization within Unsaturated Fatty Acid Methyl Ester Research
Unsaturated fatty acid methyl esters (FAMEs) are a broad class of molecules derived from the transesterification of fats and oils with methanol (B129727). larodan.com They are central to the production of biodiesel and are utilized in the manufacturing of detergents and other oleochemicals. larodan.com Within this large family, methyl octadec-9-ynoate is distinguished by the presence of a triple bond in its 18-carbon chain, a feature not commonly found in naturally abundant fatty acids. While its unsaturated analogue, methyl oleate (B1233923) (methyl octadec-9-enoate), is widespread, the alkyne functionality of this compound imparts unique reactivity, setting it apart for specialized research applications rather than for large-scale biofuel production. nih.govmdpi.com The study of such modified FAMEs allows researchers to explore chemical transformations that are not possible with their more common olefinic or saturated counterparts.
Academic Significance of Alkyne-Functionalized Esters in Chemical Synthesis
The presence of an alkyne group makes this compound a highly versatile building block in organic synthesis. Alkynes are prized for their ability to participate in a wide array of chemical reactions, including cycloadditions, metal-catalyzed cross-coupling reactions, and transformations into other functional groups like ketones and stereochemically defined alkenes. researchgate.netorganic-chemistry.org The alkyne moiety can be strategically cleaved to produce carboxylic acids and their derivatives, offering a powerful tool for molecular construction. frontiersin.org
Furthermore, the introduction of an alkyne into a fatty acid ester chain provides a "clickable" handle. This bioorthogonal functionality allows for the specific and efficient attachment of reporter molecules, such as fluorophores or affinity tags, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. nih.gov This has profound implications for chemical biology, enabling the tracing and visualization of fatty acid metabolism and interactions within complex biological systems. nih.govunios.hr The ability to track the metabolic fate of these alkyne-tagged lipids provides unprecedented detail on processes like beta-oxidation. unios.hr
Historical Development of Research on Unsaturated Fatty Acid Methyl Esters as Chemical Feedstocks
The use of unsaturated fatty acid methyl esters as chemical feedstocks has evolved significantly over the past century. Initially, research was driven by the soap and detergent industries, utilizing the long hydrocarbon chains of these molecules. In the mid-20th century, the focus shifted towards their role as intermediates for producing fatty alcohols, which were key components in the burgeoning synthetic detergent market.
The latter half of the 20th century and the early 21st century have seen a surge in research driven by the pursuit of renewable and sustainable resources, with a major emphasis on biodiesel production. researchgate.netesdm.go.id FAMEs derived from vegetable oils and animal fats became the primary components of biodiesel. usda.gov This has led to extensive research on catalysis, reaction optimization, and the use of diverse, often low-value, feedstocks like waste cooking oil and soapstock to improve the economics of production. researchgate.netnih.gov While the bulk of this research has centered on naturally occurring unsaturated FAMEs like methyl oleate, it has laid the groundwork for exploring the chemical potential of more complex, synthetically modified FAMEs like this compound as feedstocks for fine chemicals and advanced materials.
Current Research Trajectories and Future Directions for this compound Studies
Current research involving this compound and related alkyne-functionalized esters is multifaceted. A significant area of investigation is their application as probes in lipidomics and metabolic studies. nih.govunios.hr By incorporating this "clickable" fatty acid into cellular systems, researchers can track its incorporation into complex lipids and identify its metabolic products, offering insights into lipid trafficking and catabolism. unios.hr
In synthetic chemistry, the focus is on leveraging the alkyne's reactivity to create novel molecular architectures. This includes the synthesis of heterocyclic compounds by reacting the alkyne with various partners, leading to molecules with potential biological activity. nih.gov The development of new catalytic methods for the selective functionalization of the alkyne bond remains an active area of research, aiming to produce a diverse range of valuable chemicals from this fatty acid-derived building block. organic-chemistry.org
Future directions are likely to involve the development of biocatalytic methods for the synthesis of this compound and other non-natural fatty acid esters, offering greener and more selective production routes. rsc.orgresearchgate.net As our understanding of the biosynthetic pathways of natural alkyne-containing products grows, there is potential for engineering microorganisms to produce these valuable chemicals directly. rsc.org Furthermore, the unique properties of alkyne-containing lipids may be exploited in materials science for the creation of novel polymers and self-assembling systems. The continued exploration of this compound's chemistry and biology promises to yield new tools and technologies with applications spanning from fundamental cell biology to applied materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl octadec-9-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXHOYHYUMFLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336560 | |
| Record name | 9-Octadecynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-32-7 | |
| Record name | 9-Octadecynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to Methyl octadec-9-ynoate and its Functionalized Derivatives
The construction of this compound and its varied derivatives is achieved through several advanced multi-step synthetic routes. These methods are designed to precisely install the ester and alkyne functionalities and to allow for further modifications to the carbon chain.
The initial step in many synthetic pathways is the esterification of the parent carboxylic acid, octadec-9-ynoic acid, to its methyl ester. While classic acid-catalyzed esterification with methanol (B129727) is a standard approach, greener and more efficient methods have been developed. Biocatalytic transesterification, for instance, utilizes enzymes like lipase (B570770) to catalyze the reaction under milder conditions. scispace.com This approach is noted for its high efficiency and scalability. Another advanced method involves the reaction of carboxylic acid esters with gem-diborylalkanes, which can be adapted to form the methyl ester precursor as part of a larger synthetic sequence. researchgate.net
Table 1: Comparison of Esterification Methodologies
| Method | Catalyst/Reagent | Advantage |
|---|---|---|
| Fischer Esterification | Sulfuric Acid, Methanol | Well-established, simple reagents |
| Biocatalytic Transesterification | Immobilized Lipase, Methanol | Mild conditions, high selectivity, environmentally friendly scispace.com |
The introduction of hydroxyl groups to the octadecynoate chain creates valuable functionalized derivatives. These syntheses often require multi-step pathways. One established method that can be adapted for this purpose is allylic hydroxylation using selenium dioxide (SeO₂). While demonstrated on methyl linoleate (B1235992), this reaction provides a template for introducing a hydroxyl group at a position allylic to a double bond, which could be an intermediate in a synthesis route toward a hydroxylated octadec-9-ynoate. nih.gov For example, the reaction of a related C18 methyl ester with SeO₂ has been shown to yield mono-hydroxylated derivatives. nih.gov These products can then be purified using chromatographic techniques like HPLC. nih.gov
Creating the core alkyne functionality within the 18-carbon chain is a critical challenge addressed by modern carbon-carbon bond formation strategies. A recently developed modular approach allows for the synthesis of alkynes directly from carboxylic esters. This method involves the reaction of a suitable ester with a lithiated gem-diborylalkane. researchgate.net The process proceeds through an α-boryl lithium enolate intermediate, which is then trapped and converted to the alkyne product. researchgate.net This innovative route is highly efficient and tolerates a wide array of functional groups. researchgate.net Other strategies include iridium-catalyzed C–H alkynylation, which can introduce an alkyne group at a specific position on a molecule, guided by a directing group like an amide. acs.org
Table 2: Advanced Methods for Alkyne Introduction
| Method | Key Reagents | Intermediate(s) | Key Feature |
|---|---|---|---|
| gem-Diborylalkane Coupling | Carboxylic Ester, Lithiated gem-diborylalkane, Triflimide | α-boryl lithium enolate, Borylated vinyl triflate | Modular and efficient conversion of esters to alkynes. researchgate.net |
For derivatives of this compound, particularly those containing double bonds or chiral centers, stereoselectivity is crucial. Modern catalysis offers powerful tools for controlling the three-dimensional arrangement of atoms. For example, nickel-catalyzed reductive alkylalkynylation can merge alkynes, alkynyl bromides, and redox-active esters to create stereodefined 1,3-enynes with high selectivity for the E isomer. chemrxiv.org Rhodium-hydride catalysis provides another pathway, enabling the coupling of α-nitroesters to alkynes to generate products with two adjacent stereocenters, achieving high enantioselectivity and diastereoselectivity. nih.gov These methods are instrumental in creating structurally complex and stereochemically pure alkyne esters. chemrxiv.orgnih.gov
Catalytic Transformations of this compound
Once synthesized, the alkyne group in this compound serves as a versatile handle for a variety of catalytic transformations, allowing for its conversion into other valuable chemical structures.
The selective reduction, or hydrogenation, of the alkyne triple bond is a fundamental transformation. Stereodivergent semi-hydrogenation has become a key technique, enabling the selective synthesis of either E- (trans) or Z- (cis) alkenes from the parent alkyne. rsc.org The outcome is precisely controlled by the choice of catalyst and reaction conditions. rsc.org For instance, palladium-based catalysts are often used to produce Z-alkenes, while nickel-based systems, using specific ligands and conditions, can be tuned to favor the formation of either Z- or E-olefins. rsc.org Complete hydrogenation of the alkyne to the corresponding alkane, methyl octadecanoate, can also be achieved under different catalytic conditions, typically using a palladium or platinum catalyst under a hydrogen atmosphere.
Table 3: Stereodivergent Hydrogenation of Alkynes
| Catalyst System | Product Stereochemistry | Key Feature | Reference |
|---|---|---|---|
| Palladium/Iridium Tandem Catalyst | Z-alkene | Involves hydroarylation followed by photoisomerization. | rsc.org |
| Nickel(II)-salts with specific ligands | Z- or E-alkene | Ligand-guided selectivity; uses water as a hydrogen source. | rsc.org |
Oxidative Reactions and Pathway Elucidation
Epoxidation Mechanisms of Unsaturated Esters as Model Systems
The epoxidation of unsaturated esters, such as this compound, is a significant reaction that introduces a three-membered cyclic ether, the oxirane ring, into the molecule. This transformation is of considerable interest due to the versatile reactivity of epoxides as intermediates in the synthesis of a wide array of chemical products. The mechanism of epoxidation, particularly for electron-deficient olefins like α,β-unsaturated esters, has been a subject of extensive investigation. sciforum.netresearchgate.net
The reaction is typically carried out using peroxy acids (RCO3H), such as meta-chloroperoxybenzoic acid (mCPBA), in what is known as the Prilezhaev reaction. researchgate.net The generally accepted mechanism for this reaction is a concerted process, often referred to as the "butterfly mechanism". sciforum.net In this mechanism, the peroxy acid delivers an oxygen atom to the double bond of the unsaturated ester in a single, stereospecific step. The transition state involves the peroxy acid adopting a conformation where the peroxy oxygen can interact with the π-electrons of the double bond, leading to the formation of the epoxide and a carboxylic acid as a byproduct. sciforum.net
For α,β-unsaturated esters, the electrophilic nature of the peroxy acid means it reacts more readily with electron-rich olefins. sciforum.netresearchgate.net Consequently, the presence of the electron-withdrawing ester group can decrease the nucleophilicity of the double bond, making the epoxidation of these substrates slower and potentially lower-yielding compared to non-conjugated olefins. sciforum.netresearchgate.net To overcome this, various methods have been explored to enhance the reaction efficiency, including the use of microwave or ultrasound assistance, which has been shown to improve yields and shorten reaction times for the epoxidation of α,β-unsaturated esters with mCPBA. sciforum.netresearchgate.net
Alternative epoxidation methods have also been investigated. For instance, systems involving hydrogen peroxide in combination with a catalyst, such as a transition metal complex or an organocatalyst like L-proline, have been explored. sciforum.netorganic-chemistry.org Catalytic asymmetric epoxidation methods have also been developed to produce enantiomerically enriched epoxides from α,β-unsaturated esters, utilizing chiral catalysts based on metals like yttrium. organic-chemistry.orgorganic-chemistry.org These methods are crucial for the synthesis of optically active molecules. researchgate.netorganic-chemistry.org
The reactivity in epoxidation reactions can be rationalized by considering frontier molecular orbital (FMO) interactions. The reaction involves the interaction between the highest occupied molecular orbital (HOMO) of the olefin and the lowest unoccupied molecular orbital (LUMO) of the peroxy acid. sciforum.netresearchgate.net For α,β-unsaturated esters, the energy of the HOMO is lowered by the electron-withdrawing ester group, which can affect the rate of reaction with the electrophilic peroxy acid.
Radical-Mediated Oxidation Pathways in Unsaturated Lipid Esters
The oxidation of unsaturated lipid esters, a class of compounds that includes this compound, can also proceed through radical-mediated pathways. This process, often termed autoxidation, is a free radical chain reaction initiated by the abstraction of a hydrogen atom from the lipid molecule. nih.govnih.govmerckmillipore.com The presence of unsaturated bonds makes these molecules susceptible to such reactions, which can lead to a variety of oxidation products. nih.govlibretexts.org
The fundamental mechanism of lipid peroxidation involves three main stages: initiation, propagation, and termination.
Initiation: The process begins with the formation of a lipid radical. This can be triggered by factors such as heat, light, or the presence of transition metal ions. An initiator species abstracts a hydrogen atom from an allylic position, which is a carbon atom adjacent to a double bond. In the case of this compound, this would be the C-8 or C-11 position. The bis-allylic C-H bonds in polyunsaturated fatty acid esters are particularly weak and susceptible to abstraction. nih.gov
Propagation: The resulting carbon-centered radical (L•) reacts rapidly with molecular oxygen (O2) to form a peroxyl radical (LOO•). nih.govnih.govmerckmillipore.com This peroxyl radical is capable of abstracting a hydrogen atom from another unsaturated lipid molecule, thereby propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical. nih.govnih.govmerckmillipore.com The peroxyl radical can also undergo other reactions such as rearrangement and cyclization. nih.govmerckmillipore.com
Termination: The chain reaction is terminated when two radical species react with each other to form non-radical products. This can involve the combination of two peroxyl radicals or a peroxyl radical with a lipid radical.
The primary products of this autoxidation process are typically lipid hydroperoxides. nih.gov However, these hydroperoxides are often unstable and can decompose to form a complex mixture of secondary oxidation products, including aldehydes, ketones, and epoxides. nih.govnih.gov For instance, the oxidation of coriolic acid, a hydroxy derivative of linoleic acid, with the Fenton reagent (which generates hydroxyl radicals) has been shown to produce hydroxyepoxides and hydroxyketones through a free radical pathway. nih.gov
The susceptibility of an unsaturated lipid ester to radical-mediated oxidation is influenced by the degree of unsaturation. Mono-unsaturated esters like methyl oleate (B1233923) are less prone to peroxidation than polyunsaturated esters like methyl linoleate because the allylic C-H bond in oleate is stronger than the bis-allylic C-H bond in linoleate. nih.gov Antioxidants can inhibit this process by donating a hydrogen atom to the peroxyl radical, thus breaking the propagation cycle. libretexts.orgresearchgate.net
Metathesis Reactions in Unsaturated Fatty Ester Systems
Olefin metathesis has emerged as a powerful and versatile tool in oleochemistry for the transformation of unsaturated fatty acid esters into a variety of valuable chemicals. capes.gov.brpsu.eduscielo.br This catalytic reaction allows for the cleavage and reformation of carbon-carbon double bonds, providing selective routes to new molecules. psu.edu
Self-Metathesis for Dimerization and Diester Formation
The self-metathesis of an unsaturated fatty acid ester like methyl oleate (a C18:1 ester) involves the reaction of two identical molecules to produce a long-chain internal alkene and a long-chain unsaturated diester. psu.eduscielo.br Specifically, the self-metathesis of methyl oleate yields 9-octadecene (B1240498) and dimethyl 9-octadecene-1,18-dioate. psu.eduresearchgate.net
This reaction is an equilibrium process. To drive the reaction towards the desired products, strategies such as removing a volatile co-product can be employed. rsc.org For instance, in the self-metathesis of fatty acid methyl esters derived from plant oils with a high content of polyunsaturated fatty acids, the formation of volatile byproducts like cyclohexa-1,4-diene and hex-3-ene, which can be removed by distillation, helps to shift the equilibrium and achieve full conversion to the C18-diester. rsc.org
The resulting unsaturated diesters are valuable intermediates for the synthesis of various products, including polymers and macrocyclic compounds like civetone. capes.gov.brpsu.edu The reaction is characterized by its high atom efficiency, as ideally no by-products are formed. psu.edu The choice of catalyst is crucial for the success of the reaction, with ruthenium-based catalysts, such as Grubbs' catalysts, being widely used due to their tolerance to various functional groups. researchgate.neteurjchem.comresearchgate.net The concentration of the catalyst can also influence the product distribution. eurjchem.comresearchgate.net
Table 1: Products of Methyl Oleate Self-Metathesis
| Reactant | Catalyst | Products |
| Methyl Oleate | Grubbs' Second Generation Catalyst | 9-Octadecene, Dimethyl 9-octadecene-1,18-dioate |
Data compiled from multiple sources. psu.eduresearchgate.net
Cross-Metathesis with Variously Substituted Olefins
Cross-metathesis involves the reaction of an unsaturated fatty acid ester with a different olefin. This reaction is a powerful tool for modifying the carbon chain of the fatty ester and introducing new functional groups. capes.gov.brscielo.br
The cross-metathesis of methyl oleate with short-chain olefins can be used to produce medium-chain fatty acid esters, which are valuable in the detergent industry. psu.edu For example, reacting methyl oleate with 3-hexene (B12438300) can yield methyl 9-dodecenoate and 3-dodecene. psu.edu Using a large excess of the short-chain olefin helps to favor the cross-metathesis products over the self-metathesis products. psu.edu
Cross-metathesis can also be performed with functionalized olefins. For instance, the reaction of unsaturated fatty acid methyl esters with methyl acrylate, catalyzed by ruthenium complexes, can produce α,ω-dicarboxylic acid esters, which are important monomers for polyesters and polyamides. rsc.org Similarly, cross-metathesis with eugenol, a renewable phenolic compound, has been shown to proceed with high conversion and selectivity, yielding multifunctional products. acs.org The reaction of methyl oleate with allyl cyanide or homoallyl cyanide has been used to synthesize precursors for nylon 12 and nylon 13. researchgate.net
The efficiency and selectivity of cross-metathesis reactions are highly dependent on the choice of catalyst and the nature of the olefin partner. rsc.org Ruthenium-based catalysts are commonly employed, and co-catalysts like copper iodide have been shown to enhance the reaction rate and yield in some cases, particularly with challenging olefin substrates. nih.gov
Table 2: Examples of Cross-Metathesis Reactions with Methyl Oleate
| Cross-Metathesis Partner | Catalyst | Key Products | Reference |
| 3-Hexene | Not specified | Methyl 9-dodecenoate, 3-Dodecene | psu.edu |
| Methyl Acrylate | Ruthenium-based | α,ω-Dicarboxylic acid esters | rsc.org |
| Eugenol | Second-generation Grubbs catalyst | Multifunctional phenolic esters | acs.org |
| Allyl Cyanide | Not specified | Methyl 11-cyano-9-undecenoate | researchgate.net |
| cis-4-Octene | RuCl₂(PCy₃)(IMesH₂)(CHPh) | Cross-metathesis products | rsc.org |
Ethenolysis for Selective Chain Shortening
Ethenolysis is a specific type of cross-metathesis where an unsaturated fatty acid ester is reacted with ethylene (B1197577) (ethene) to cleave the internal double bond and produce shorter-chain, terminally unsaturated compounds. capes.gov.brpsu.eduscielo.br This process is of significant industrial interest as it converts long-chain fatty esters from renewable resources into more valuable, shorter-chain chemicals. psu.eduifpenergiesnouvelles.fr
The ethenolysis of methyl oleate, for example, yields two primary products: 1-decene (B1663960) and methyl 9-decenoate. psu.eduifpenergiesnouvelles.frgoogle.com Both of these products have numerous applications. 1-Decene is an important α-olefin used in the production of polymers, surfactants, and lubricants. psu.edu Methyl 9-decenoate is a key intermediate for fragrances, pheromones, and can be converted to decanoic acid or decanol, which are used in lubricants and plasticizers. psu.edu
To achieve high conversion and selectivity in ethenolysis, an excess of ethylene is typically used, often under elevated pressure. psu.edu This helps to suppress the competing self-metathesis of the fatty ester. psu.edu A variety of catalysts have been developed for this reaction, including heterogeneous rhenium-based catalysts and molybdenum-based catalysts, as well as homogeneous ruthenium-based catalysts. capes.gov.brscielo.brifpenergiesnouvelles.fr The choice of catalyst can influence the reaction conditions and the efficiency of the process. For example, ethenolysis of methyl oleate has been successfully carried out at relatively low temperatures using certain ruthenium catalysts. researchgate.net
Table 3: Products of Methyl Oleate Ethenolysis
| Reactants | Catalyst | Products |
| Methyl Oleate, Ethylene | Ruthenium, Rhenium, or Molybdenum-based | 1-Decene, Methyl 9-decenoate |
Data compiled from multiple sources. psu.eduifpenergiesnouvelles.frgoogle.com
Derivatization for Novel Functional Group Introduction
The carbon-carbon triple bond is a rich substrate for addition reactions, enabling the introduction of a wide array of functional groups.
Co-halogenation involves the addition of two different halogen atoms across the alkyne. For this compound, reacting it with an interhalogen compound like iodine chloride (ICl) or bromine chloride (BrCl) would yield a vicinal dihaloalkene. The regioselectivity and stereoselectivity (typically anti-addition) of this reaction would produce a specific isomer of methyl 9,10-dihalo-octadec-9-enoate.
The resulting vinyl halides are susceptible to nucleophilic substitution reactions. By reacting the dihalo-derivative with a suitable nucleophile containing a hydrophilic head group (e.g., a polyoxyethylene glycolate (B3277807) or a sulfonate group), it is theoretically possible to synthesize novel surfactants. The long C18 carbon chain of the parent molecule would serve as the hydrophobic tail, while the newly introduced group would provide the hydrophilic head, creating an amphiphilic structure characteristic of a surfactant.
The alkyne moiety can be functionalized to introduce nitrogen- and sulfur-containing groups, which are valuable for bioconjugation, materials science, and further synthetic elaboration.
Azido (B1232118) Group: An azido group can be introduced across the triple bond. For instance, the use of an azidyl radical, which can be generated from precursors like sodium azide, can lead to alkene diazidation. mdpi.com A similar principle could potentially be applied to alkynes to yield a diazidoalkane or a vinyl azide, depending on the reaction conditions. The azido group is a versatile functional handle, most notably for its participation in "click chemistry" via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.
Amino Group: Amino functionalities can be introduced indirectly. A common route is the reduction of the aforementioned azido group, for example, through a Staudinger reaction or catalytic hydrogenation. This would convert the azido-functionalized derivative into the corresponding amino-functionalized methyl octadecanoate. Direct amination of alkynes is also possible through hydroamination reactions, although these often require specific catalysts.
Thiol Group: A thiol (-SH) group can be added across the triple bond via radical addition of hydrogen sulfide (B99878) (H₂S) or a protected thiol like thioacetic acid, often initiated by UV light or a radical initiator. core.ac.uk This thiol-yne reaction can proceed in a stepwise manner, potentially yielding a vinyl sulfide after the first addition or a dithioether upon double addition. The resulting thiol-functionalized ester could be used for surface functionalization, particularly on gold surfaces, or as a nucleophile in further reactions. mdpi.com
Reaction Kinetics and Mechanistic Investigations
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product distribution.
Kinetic Studies of Oxidative Degradation Processes
The oxidative degradation of unsaturated fatty esters is a critical process in fields ranging from food chemistry to biofuel stability. While specific kinetic data for this compound is sparse, extensive studies on its alkene analogue, methyl oleate, provide a strong basis for understanding its degradation pathways. mdpi.com
The oxidative cleavage of an alkyne typically occurs under strong oxidizing conditions, such as treatment with ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com The process involves the cleavage of the C≡C triple bond to yield two carboxylic acids. For this compound, this would result in nonanoic acid and the methyl ester of azelaic acid (methyl 9-oxononanoate).
Kinetic studies on the oxidation of unsaturated esters show that the reaction proceeds through a series of steps, beginning with the formation of initial oxidation products. mdpi.comnih.gov For methyl oleate, these are peroxides and epoxides. mdpi.com The degradation of these intermediates leads to the final cleavage products. The rate of degradation is influenced by factors such as temperature, oxidant concentration, and the presence of catalysts. For instance, studies on methyl crotonate oxidation by OH radicals have determined rate coefficients on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov
Table 2: Predicted Products of Oxidative Cleavage of this compound
| Reagent | Initial Products | Final Products after Workup |
|---|---|---|
| Ozone (O₃), followed by oxidative workup (e.g., H₂O₂) | Ozonide intermediate | Nonanoic acid and Azelaic acid (after hydrolysis of the ester) |
This table outlines the expected major products from the complete oxidative cleavage of the C9 triple bond.
Detailed Analysis of Transient Reaction Intermediates
The elucidation of transient intermediates is key to a deep mechanistic understanding of the transformations of this compound.
In Oxidative Degradation: The oxidation of an alkyne with reagents like peracids is thought to proceed through a highly unstable oxirene intermediate (the alkyne analogue of an epoxide). This three-membered ring is highly strained and typically rearranges rapidly to an α-keto carbene , which is then further oxidized. Alternatively, oxidation with agents like KMnO₄ or RuO₄ can form a cyclic permanganate or ruthenate ester, which then decomposes to form a transient α-diketone (methyl 9,10-dioxooctadecanoate). This diketone is unstable under the strong oxidizing conditions and is readily cleaved to yield the final carboxylic acid products. mdpi.com
In Alkyne Metathesis: The universally accepted mechanism for alkyne metathesis proceeds through a metallacyclobutadiene intermediate. nih.gov This four-membered ring contains the metal catalyst and three carbon atoms from the reacting alkynes. The formation and cleavage of this intermediate are reversible steps that allow for the scrambling and reformation of the C≡C triple bonds, driving the reaction toward the thermodynamically most stable products or, in the case of polymerization, chain extension. researchgate.net
Influence of Catalyst Design on Reaction Selectivity and Efficiency
The efficiency and selectivity of the Sonogashira coupling are highly dependent on the design of the catalyst system, which typically comprises a palladium catalyst and often a copper(I) co-catalyst. wikipedia.org Key aspects of catalyst design include the choice of the metal center, the nature of the ligands, and the use of homogeneous versus heterogeneous systems.
The Role of the Palladium Catalyst and Ligand Design
The primary catalyst is a palladium complex, typically in the Pd(0) oxidation state for the catalytic cycle to commence. wikipedia.org The choice of ligands attached to the palladium center is critical in tuning the catalyst's activity, stability, and selectivity.
Phosphine (B1218219) Ligands: Traditional Sonogashira couplings often employ palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. libretexts.org The electronic and steric properties of the phosphine ligand can be modified to enhance catalytic activity. Electron-rich phosphine ligands can increase the rate of the oxidative addition step, which is often the rate-limiting step of the reaction. libretexts.org Bulky ligands can promote the dissociation of the palladium complex, facilitating the catalytic cycle. libretexts.org
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as highly effective alternatives to phosphines. mdpi.com They form very stable bonds with palladium and can enhance catalyst longevity and efficiency. For instance, palladium-NHC complexes have been shown to be effective in the Sonogashira coupling of aryl bromides. mdpi.com Some bis-carbene palladium catalysts have demonstrated good yields in the coupling of aryl bromides with alkynes. mdpi.com
Nitrogen-Based Ligands: Ligands based on nitrogen, such as those derived from pyridine (B92270) or Schiff bases, offer stable and effective catalytic systems, often for copper-free Sonogashira reactions. wikipedia.orgrsc.org A palladium complex with a tetradentate Schiff base ligand has been shown to catalyze the Sonogashira reaction at room temperature with good to excellent yields for various aryl iodides and is also suitable for aliphatic alkynes. rsc.org
The Copper Co-catalyst and Copper-Free Systems
The conventional Sonogashira reaction utilizes a copper(I) salt, typically CuI, as a co-catalyst. The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the transmetalation step with the palladium complex. wikipedia.org However, the use of copper can lead to the undesirable side reaction of oxidative homocoupling of the alkyne (Glaser coupling), which reduces the selectivity for the desired cross-coupled product. nih.gov
To address this, significant research has focused on developing copper-free Sonogashira protocols. In these systems, the catalyst design is even more critical to facilitate the deprotonation of the alkyne and the subsequent steps of the catalytic cycle. The base used in the reaction plays a crucial role in these copper-free systems.
Heterogeneous Catalysts
To overcome challenges with catalyst separation and reuse associated with homogeneous systems, heterogeneous catalysts have been developed. These typically involve supporting palladium on a solid material.
Palladium on Carbon (Pd/C): Pd/C can act as an efficient heterogeneous catalyst for Sonogashira reactions, although the active species might be leached palladium that redeposits at the end of the reaction. beilstein-journals.org
Palladium on Other Supports: Materials such as amorphous silicates, polymers, and zeolites have been used as supports for palladium catalysts. beilstein-journals.org For example, a hydroxyapatite-supported palladium catalyst has been shown to be efficient and reusable for copper- and phosphine-free Sonogashira reactions. beilstein-journals.org
Single-Atom Catalysts (SACs): A more recent development is the use of palladium single-atom catalysts, for instance, on nitrogen-doped carbon (Pd/NC). These catalysts have demonstrated high activity and stability, matching the product yields of homogeneous catalysts in some cases, with the significant advantage of being heterogeneous. nih.gov The main side product observed with these catalysts is often from Glaser homocoupling, indicating the influence of any copper co-catalyst present. nih.gov
Influence of Catalyst on Selectivity
In the context of synthesizing a long-chain aliphatic alkyne like this compound, selectivity is crucial to avoid side products. As mentioned, a primary side reaction is the Glaser homocoupling of the terminal alkyne starting material. The design of the catalyst and reaction conditions can minimize this. Copper-free systems are inherently designed to prevent this side reaction. In copper-containing systems, the choice of ligand on the palladium catalyst and the reaction conditions (e.g., solvent, base, temperature) can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
For substrates with multiple reactive sites, such as a molecule containing both a bromide and an iodide, the catalyst can be designed for selective reaction at one site. For instance, certain tri-palladium complexes have shown high selectivity for the C-I bond over the C-Br bond in Sonogashira couplings.
The following tables provide illustrative data from the literature on how catalyst design influences the outcome of Sonogashira coupling reactions, which can be extrapolated to the synthesis of long-chain alkynoates.
Table 1: Comparison of Palladium Catalysts in the Sonogashira Coupling of Iodobenzene and Phenylacetylene
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | 0.5 | 95 | wikipedia.org |
| Pd(OAc)₂ | CuI | Et₃N | Toluene | RT | 0.5 | 92 | wikipedia.org |
| Pd/C | CuI | Et₃N | Toluene | 80 | 2 | 85 | beilstein-journals.org |
| Pd-Schiff base complex | None | K₂CO₃ | Isopropanol | RT | 4 | 92 | rsc.org |
Table 2: Effect of Ligands on Copper-Free Sonogashira Coupling
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | libretexts.org |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | 95 | libretexts.org |
| PdCl₂(dppf) | None | Et₃N | DMF | 100 | 24 | 75 | libretexts.org |
Table 3: Performance of Heterogeneous Catalysts in Sonogashira Coupling
| Catalyst | Substrates | Co-catalyst | Yield (%) | Reusability (cycles) | Reference |
| 2wt%Pd/HAP | Aryl iodides, Phenylacetylene | None | up to 96 | 4 | beilstein-journals.org |
| Pd-SILP-Fe₃O₄@SiO₂ | Aryl halides, Terminal alkynes | None | up to 98 | 6 | researchgate.net |
| Pd/NC (Single-Atom) | Iodobenzene, Phenylacetylene | CuI | ~80 | High | nih.gov |
These data clearly demonstrate that the design of the catalyst, including the metal center, ligands, and support, has a profound impact on the efficiency (yield, reaction time, temperature) and selectivity of the Sonogashira coupling reaction. This makes catalyst design a critical parameter in the synthesis of complex molecules such as this compound.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for High-Resolution Analysis and Separation
Chromatographic methods are fundamental in the analysis of methyl octadec-9-ynoate, enabling both its separation from complex mixtures and its detailed characterization.
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile compounds like this compound. jmaterenvironsci.comrjptonline.org In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. jmaterenvironsci.com The analysis of FAMEs by GC-MS is a well-established method for determining the fatty acid profile of various samples. researchgate.netunm.ac.id
For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured and compared to the peak areas of known standards. unm.ac.id This allows for the precise determination of its concentration in a sample.
To enhance the volatility and improve the chromatographic behavior of fatty acids for GC-MS analysis, and more importantly, to determine the position of the alkyne or other functional groups, derivatization is often employed. nih.gov
Picolinyl Esters: While commonly used for determining the position of double bonds in polyunsaturated fatty acids, picolinyl esters can also be applied to alkynoic acids. The nitrogen atom in the picolinyl group helps to direct fragmentation in the mass spectrometer, producing characteristic ions that reveal the location of the triple bond.
Trimethylsilyl (B98337) (TMS) Derivatives: TMS derivatization involves the replacement of active hydrogens, such as in carboxylic acids, with a trimethylsilyl group. This process increases the volatility of the compound. For alkynes, TMS derivatives can be formed at the terminal position of the triple bond, if present, or on other functional groups within the molecule. nih.gov
Dimethyloxazoline (DMOX) Derivatives: DMOX derivatives are particularly effective for locating unsaturation (both double and triple bonds) in fatty acid chains. nih.govnih.gov The oxazoline (B21484) ring at the carboxyl end of the fatty acid stabilizes the molecular ion and directs fragmentation, yielding a series of diagnostic ions at regular 12 atomic mass unit intervals, with a gap at the location of the unsaturation. nih.gov A mild and convenient method for preparing DMOX derivatives involves the conversion of FAMEs to amides with 2-amino-2-methyl-1-propanol, followed by cyclization with trifluoroacetic anhydride. nih.gov
The interpretation of the mass spectrum is crucial for confirming the structure of this compound.
Ester Position: The fragmentation of fatty acid methyl esters in GC-MS typically shows a characteristic ion at m/z 74, which results from a McLafferty rearrangement and is indicative of a methyl ester. researchgate.netwhitman.edu Other significant fragments can arise from cleavage alpha to the carbonyl group. whitman.edulibretexts.org
Alkyne Position: Locating the triple bond within the carbon chain can be more challenging. While the molecular ion peak may be weak or absent in the electron ionization (EI) mass spectrum, the fragmentation pattern can provide clues. whitman.edu However, for unambiguous determination, derivatization to DMOX or picolinyl esters is the preferred method. nih.govnih.gov The fragmentation of the DMOX derivative of an alkynoic acid will show a characteristic gap in the series of ions, pinpointing the location of the triple bond.
The following table summarizes the key mass spectral fragments for identifying this compound and its derivatives.
| Derivative Type | Key Diagnostic Fragments | Information Provided |
| Methyl Ester (underivatized) | m/z 74 (McLafferty rearrangement) | Confirms methyl ester functionality |
| Molecular ion (M+) | Provides molecular weight | |
| Fragments from cleavage around the alkyne | Can suggest the presence of a triple bond | |
| DMOX Derivative | Series of ions separated by 12 amu | Alkyl chain structure |
| Gap in the ion series | Precise location of the alkyne bond | |
| Ion at m/z 113 | Characteristic of the DMOX ring | |
| Picolinyl Ester Derivative | Characteristic ions from fragmentation directed by the picolinyl group | Location of the alkyne bond |
High-performance liquid chromatography (HPLC) is a versatile technique used for both the analysis and purification of non-volatile or thermally labile compounds like this compound. acs.orgnih.gov It is particularly useful for assessing the purity of a sample and for isolating the compound of interest from a mixture on a preparative scale. acs.orgnih.gov
Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of FAMEs. researchgate.netphenomenex.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. phenomenex.comchromatographyonline.com Separation is based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column. phenomenex.com
For the analysis of this compound, a typical RP-HPLC method would employ a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsigmaaldrich.com Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be used to achieve optimal separation. researchgate.netresearchgate.net Detection is often performed using a UV detector, as the ester group provides some UV absorbance, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD). researchgate.netjascoinc.com
A sample RP-HPLC method for FAME analysis is detailed in the table below.
| Parameter | Condition |
| Column | C18, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Acetone (B3395972) (e.g., 59:41 v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 205 nm or Refractive Index |
| Temperature | 40 °C |
For a more comprehensive analysis, HPLC can be coupled with mass spectrometry (LC-MS). frontiersin.orgresearchgate.net This combination provides both the separation power of HPLC and the detailed structural information from MS. Ultra-performance liquid chromatography (UPLC), which uses smaller particle size columns and higher pressures, can be employed for faster and higher resolution separations (UPLC-MS). sielc.commpg.de
In an LC-MS analysis of this compound, the compound would first be separated by RP-HPLC and then introduced into the mass spectrometer. The MS data would confirm the molecular weight and provide fragmentation information to verify the structure. mpg.de This is particularly useful for analyzing complex lipid profiles where multiple isomers may be present. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Isolation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.
1H NMR Spectral Analysis of Unsaturated Hydrocarbon Chains
Proton (¹H) NMR spectroscopy of this compound allows for the characterization of the various protons within its long aliphatic chain and methyl ester group. The spectrum reveals distinct signals corresponding to protons in different chemical environments.
Key proton signals are observed for the methyl group of the ester, the methylene (B1212753) groups adjacent to the ester and the alkyne functionality, the long chain of methylene groups, and the terminal methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester and alkyne groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
| CH₃ (terminal) | 0.88 |
| (CH₂)n | 1.27 |
| CH₂-C≡ | 2.14 |
| CH₂-COO | 2.30 |
| O-CH₃ | 3.67 |
Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.
¹³C NMR Characterization of Alkyne and Ester Carbon Environments
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.
The most characteristic signals are those of the carbonyl carbon of the ester group, which appears significantly downfield, and the two sp-hybridized carbons of the alkyne triple bond. The methyl carbon of the ester and the various methylene carbons along the aliphatic chain also show distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | 174.3 |
| O-CH₃ | 51.4 |
| C-2 | 34.1 |
| C-3 | 24.9 |
| C-8 | 19.1 |
| C-11 | 19.1 |
| C-9, C-10 (C≡C) | 80.4 |
| C-18 | 14.1 |
| Other CH₂ | 22.7 - 31.9 |
Note: Predicted values can vary based on the specific database and prediction algorithm used. Some sources may provide slightly different values. spectrabase.comchemicalbook.comchemicalbook.com
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To definitively establish the connectivity between protons and carbons, advanced two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com In this compound, COSY spectra would show correlations between adjacent methylene groups, confirming the sequence of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This technique is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~3.67 ppm would correlate with the carbon signal at ~51.4 ppm, confirming the O-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.eduyoutube.com This is crucial for identifying quaternary carbons (like the carbonyl and alkyne carbons) and for piecing together different fragments of the molecule. For instance, the protons of the methylene group at C-2 would show a correlation to the carbonyl carbon at C-1, and the protons on the methylene groups adjacent to the alkyne (C-8 and C-11) would show correlations to the alkyne carbons (C-9 and C-10).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Analysis
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. researchgate.net
C-O Stretch: The C-O stretching vibrations of the ester group typically appear in the 1300-1000 cm⁻¹ region.
C≡C Stretch: The alkyne C≡C triple bond stretch is expected to show a weak to medium absorption band around 2260-2100 cm⁻¹. The intensity of this band can be weak due to the internal nature of the alkyne.
C-H Stretch: The C-H stretching vibrations of the aliphatic methylene and methyl groups are observed in the 3000-2850 cm⁻¹ region.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretch | 1750-1735 |
| Ester (C-O) | Stretch | 1300-1000 |
| Alkyne (C≡C) | Stretch | 2260-2100 |
| Alkane (C-H) | Stretch | 3000-2850 |
Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample. pcbiochemres.comnist.govnist.govresearchgate.net
Attenuated Total Reflectance (ATR-FTIR) Spectroscopy in Interfacial Studies
Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR (ATR-FTIR) that allows for the analysis of samples in their neat form, without requiring extensive preparation. mt.comyoutube.com It is particularly useful for studying the surfaces of materials and for monitoring chemical reactions at interfaces. mt.comnih.govresearchgate.net
In the context of this compound, ATR-FTIR could be employed to study its behavior at an interface, for example, its orientation on a solid support or its interaction with other molecules in a mixture. The technique works by passing an infrared beam through a crystal with a high refractive index. mt.com An evanescent wave is generated at the surface of the crystal, which penetrates a small distance into the sample in contact with it. youtube.com This interaction provides a spectrum of the sample's surface layers. This methodology is powerful for analyzing both solid and liquid samples directly. researchgate.netmt.com
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
While quantum mechanics focuses on the electronic structure of single molecules, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations can provide a detailed view of the behavior of substances in the liquid or solid state.
For methyl octadec-9-ynoate, MD simulations would be employed to understand how multiple molecules interact with each other in a condensed phase. This is particularly relevant for predicting bulk properties like density, viscosity, and diffusion coefficients. The simulations would model the intermolecular forces, which are dominated by van der Waals interactions along the long hydrocarbon chains and dipole-dipole interactions at the polar ester head-groups. researchgate.net These simulations can reveal how the molecules arrange themselves, for instance, whether they form ordered structures or aggregates. Studies on other fatty acid methyl esters have used MD to characterize their molecular ordering and interactions, which are driven by the ester head-groups. researchgate.net
Mechanistic Modeling of Complex Chemical Reaction Pathways
Computational modeling is essential for elucidating the step-by-step mechanisms of complex chemical reactions. For this compound, this could involve modeling reactions such as hydrogenation, oxidation, or metathesis.
For example, modeling the hydrogenation of the alkyne group would involve using DFT to map out the reaction pathway. This would include calculating the structures and energies of intermediates and transition states as the molecule interacts with a catalyst surface and hydrogen. Such models can explain reaction selectivity (e.g., why a reaction stops at the alkene stage or proceeds to the fully saturated alkane). Mechanistic studies have been performed on the metathesis of the related compound, 9-octadecenoic acid methyl ester, providing a framework for how such reactions could be modeled for the alkyne analogue. These computational approaches allow researchers to explore different potential mechanisms and identify the most likely pathway, guiding experimental work and catalyst design.
Structure-Activity Relationship (SAR) Modeling via Computational Methods
While specific molecular docking studies for this compound were not found, research on structurally similar compounds provides insights into the potential ligand-protein interactions of such long-chain unsaturated fatty acid methyl esters. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
A study involving the in-silico molecular docking of 9,12,15-octadecatrienoic acid, methyl ester, a compound with the same carbon chain length but with three double bonds instead of a triple bond, investigated its interaction with the anti-cancer target enzyme Caspase-3. texilajournal.com The study suggested that this methyl ester could inhibit caspase-3, a key enzyme in apoptosis (programmed cell death). texilajournal.com The interactions were found to be non-covalent hydrogen bonds with amino acid residues in the active site of the protein. texilajournal.com
Another computational study highlighted that the addition of a methyl group to a ligand can increase its hydrophobicity, which may influence its binding to proteins. nih.gov The interior of many protein binding sites is lined with hydrophobic residues, creating favorable interactions with lipophilic ligands. nih.gov
These findings suggest that this compound, with its long hydrophobic carbon chain, could potentially interact with various protein targets. The specific nature and strength of these interactions would depend on the topology and amino acid composition of the protein's binding site.
Table 1: Example of Molecular Docking Data for a Structurally Related Compound
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues |
| 9,12,15-Octadecatrienoic acid, methyl ester | Caspase-3 | Data not specified | Gly 122, Arg 207, Arg 64, Ser 205, Ser 251, Ala 162, Ser 120, Cys 163, His 121, Trp 206, Tyr 204, Thr 62, Phe 256 |
Note: The data in this table is for a structurally related compound, 9,12,15-octadecatrienoic acid, methyl ester, and is provided for illustrative purposes due to the absence of specific data for this compound. texilajournal.com
Currently, there is a lack of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound in the available scientific literature. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.
While no direct QSAR studies on this compound were identified, QSAR studies have been performed on other classes of methyl esters. For example, 2D and 3D QSAR models were generated for a series of arylsubstituted cycloalkenecarboxylic acid methyl esters to understand their binding affinity to the human dopamine transporter. nih.gov Such studies demonstrate the potential of QSAR to elucidate the relationship between molecular descriptors (e.g., electronic properties, hydrophobicity, and steric effects) and biological activity.
The development of QSAR models for long-chain fatty acid methyl esters like this compound could be a valuable area for future research. Such models could help in predicting various biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects, and guide the design of new analogues with improved therapeutic potential.
Biochemical and Biological Research Applications
Investigation of Biological Activities of Methyl octadec-9-ynoate and Related Unsaturated Esters
Research into the specific biological effects of this compound is not extensively documented. Studies on related unsaturated esters, such as those with double bonds (alkenes) instead of a triple bond (alkyne), have been more thoroughly investigated for their biological potential.
Antimicrobial Efficacy Studies Against Pathogenic Microorganisms
Antioxidant Potential Evaluation using In Vitro Assays
Direct evaluations of the antioxidant potential of pure this compound using standard in vitro assays are not prominently featured in the available research. Many studies focus on complex plant or microbial extracts that contain a mixture of compounds, including various fatty acid esters. For example, extracts of Salsola species, which were found to contain compounds like oleic acid and hexadecanoic acid methyl ester, have been evaluated for antioxidant activity. mdpi.comresearchgate.net Other research has identified antioxidant properties in related compounds such as 9,12-octadecadienoic acid methyl ester and 11-octadecenoic acid (Z)- methyl ester. nih.govresearchgate.net However, specific data quantifying the antioxidant capacity of this compound itself is absent. Standard antioxidant assays mentioned in the literature include the DPPH radical scavenging assay, phosphomolybdenum assay, and ferric reducing antioxidant power (FRAP) assay. nih.govd-nb.info
Anti-inflammatory Response Investigations at Cellular and Molecular Levels
Investigations into the anti-inflammatory responses elicited by this compound at cellular and molecular levels are not specifically described in the current body of scientific literature. Research in this area has often centered on other related fatty acid derivatives. For example, studies have detailed the anti-inflammatory effects of 8-oxo-9-octadecenoic acid (OOA), which was shown to suppress the production of nitric oxide (NO) and inflammatory cytokines in macrophage cells. nih.govnih.gov Other work has isolated compounds like (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester and reported their anti-inflammatory activity. nih.gov While compounds identified in various extracts, such as 9-Octadecenoic acid (Z), methyl ester, are noted for potential anti-inflammatory properties, dedicated studies on the mechanisms of this compound are lacking. mdpi.comrjptonline.org
Role in Lipid Metabolism and Cellular Membrane Dynamics
The specific role of this compound in lipid metabolism and its interactions with cellular membranes are specialized research areas for which published data is not currently available.
Application as a Model Compound in Lipidomic Research
There are no available studies that specifically describe the use of this compound as a model compound in lipidomic research. Lipidomics often employs a range of fatty acids and their esters to study metabolic pathways and cellular lipid profiles, but the application of this particular acetylenic ester has not been documented.
Investigations into Interactions with Biological Membranes and Proteins
Specific investigations into the interactions of this compound with biological membranes and proteins have not been reported. Understanding how the triple bond in its structure might influence membrane fluidity, lipid packing, or protein binding compared to its saturated or unsaturated (double bond) counterparts remains an unexplored area of research.
This compound and its parent compound, stearolic acid (octadec-9-ynoic acid), serve as important molecules in biochemical and biological investigations due to the unique reactivity of their alkyne functional group.
Enzymatic Transformations and Biosynthetic Pathways Involving Alkyne-Containing Lipids
The triple bond in this compound makes it a valuable substrate analog and inhibitor for studying various lipid-modifying enzymes. Its parent acid, stearolic acid, has been notably utilized in parasitology research to probe fatty acid metabolism, which is essential for parasite survival.
Substrate Specificity and Activity Studies of Lipid-Modifying Enzymes
Stearolic acid has been identified as an inhibitor of Δ12 desaturase, an enzyme crucial for converting oleic acid to linoleic acid in certain organisms but absent in mammals, making it a potential drug target. researchgate.netnih.gov Studies have demonstrated that stearolic acid effectively inhibits the Δ12 desaturases in the protozoan parasites Trypanosoma cruzi and Trypanosoma brucei. nih.govconicet.gov.armicrobialcell.com This inhibitory action highlights its utility in characterizing enzyme function and searching for new therapeutic agents. researchgate.net In one study, stearolic acid displayed an EC₅₀ value (the concentration at which it shows half of its maximum effect) of 1.0 µM in T. cruzi epimastigotes and 0.1 µM in T. brucei bloodstream forms. conicet.gov.ar
Beyond its effects on desaturases, research has indicated that acetylenic fatty acids, including stearolic acid, can inhibit other lipoenzymes such as lipoxygenase and prostaglandin (B15479496) synthetase. gerli.comscispace.com In biosynthetic pathway elucidation, the potential for stearolic acid to act as a precursor for other unusual fatty acids has been investigated. For instance, researchers explored whether it could be converted to sterculic acid in extracts from Sterculia foetida seeds, though no such conversion was observed in that particular experiment. pnas.org
Additionally, the chemical transformation of the methyl ester form has been studied. In one example, this compound was subjected to catalytic hydrogenation, although the conversion rates were noted to be low under the specific frustrated Lewis pair catalytic system used. dokumen.pub
Table 1: Inhibition of Parasite Fatty Acid Desaturases by Stearolic Acid
| Organism | Enzyme Target | Observed Effect | Effective Concentration (EC₅₀) | Reference |
|---|---|---|---|---|
| Trypanosoma cruzi (epimastigotes) | Δ12 Desaturase | Inhibition of growth | 1.0 µM | conicet.gov.ar |
| Trypanosoma brucei (bloodstream forms) | Δ12 Desaturase | Inhibition of growth | 0.1 µM | conicet.gov.ar |
Identification in Natural Extracts as Metabolites or Precursors
This compound and stearolic acid have been identified as naturally occurring metabolites in various plant species. Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in detecting these compounds in complex plant extracts.
Direct identification of This compound has been reported in the ethanolic extract of Achillea millefolium, where it constituted 17.64% of the identified compounds. researchgate.netresearchgate.net It has also been detected in the crude seed extract of Ricinodendron heudelotii, albeit at a lower concentration of 0.30%. researchgate.net
The parent fatty acid, stearolic acid, is known to occur in the seed oils of plants belonging to the Santalaceae and Olacaceae families. gerli.comd-nb.infocardiff.ac.uk Specific examples include its presence in the seeds of Santalum and Exocarpus species. gerli.com In the seed oil of Santalum insulare, stearolic acid was found at levels between 0.7% and 3.0%. researchgate.netresearchgate.net It has also been isolated from the flowers of Porcelia macrocarpa, a member of the Annonaceae family. researchgate.net This distribution across different plant families underscores its role as a specialized metabolite in plant lipid biochemistry. d-nb.inforesearchgate.net
Table 2: Natural Occurrence of this compound
| Plant Species | Plant Part | Extraction Method | Relative Abundance (%) | Reference |
|---|---|---|---|---|
| Achillea millefolium | Not specified | Ethanolic Extract | 17.64 | researchgate.netresearchgate.net |
| Ricinodendron heudelotii | Seeds | Crude Extract | 0.30 | researchgate.net |
Application in Drug Delivery Systems Research
The physicochemical properties of fatty acid esters have led to their investigation in the field of drug delivery, particularly for improving the transport of therapeutic agents across the skin barrier.
Permeation Enhancement Studies for Transdermal Delivery of Pharmaceutical Agents
Research into advanced drug delivery systems has utilized plant extracts containing this compound to develop novel topical formulations. A notable study focused on an extract from Achillea millefolium, which contained 17.64% this compound. researchgate.netresearchgate.net
In this research, the plant extract was encapsulated into ethosomes, which are lipid-based nanovesicles known to enhance skin penetration. researchgate.net The resulting ethosomal formulation, loaded with the Achillea millefolium extract, was then incorporated into a topical gel. This final gel formulation was found to be stable and demonstrated high efficacy in an ex vivo permeation study, showing a release percentage of 79.8%. researchgate.net This work highlights the potential of this compound, as a component of a complex extract, in research aimed at developing effective transdermal drug delivery systems. researchgate.net
Role in Plant Physiology and Ecology
The presence of this compound and its parent acid in plants, particularly in seeds, suggests a role in plant physiology, including processes related to seed development and dormancy.
Influence on Seed Germination and Dormancy Release Mechanisms
While direct studies focusing solely on the effect of this compound on seed germination are limited, research on stearolic acid within the context of seed oil biosynthesis provides relevant insights. The composition of fatty acids in seed oils is critical for energy storage and can influence germination and dormancy. researchgate.netgoogle.com
Stearolic acid is often found in seed oils alongside other unusual fatty acids, indicating its involvement in specialized lipid metabolic pathways during seed development. d-nb.inforesearchgate.net Research has explored the enzymatic processing of stearolic acid in seeds, such as its desaturation by unique fatty acid desaturase (FAD) enzymes in Santalum species, which points to its active metabolism during seed maturation. science.gov The inclusion of stearolic acid in a patent for modifying the oil composition of Camelina seeds further underscores its relevance to seed physiology and the development of agricultural traits. google.com The general principle that altering the fatty acid profile of seeds can impact germination rates lends indirect support to the physiological importance of specific fatty acids like stearolic acid and its derivatives. researchgate.net
Presence in Plant Secondary Metabolite Profiles and Ecological Interactions
This compound, also known as methyl stearolate, is an acetylenic fatty acid methyl ester found in various plant species. As a secondary metabolite, it is not involved in the primary functions of growth and development but plays a significant role in the plant's interaction with its environment. Acetylenic lipids, the class of compounds to which this compound belongs, are recognized for their function as chemical defense agents. mdpi.com Research has indicated that these types of fatty acids possess potent antimicrobial, antifungal, and insecticidal properties, suggesting their primary ecological role is to protect the plant from pathogens and herbivory. nih.govresearchgate.netd-nb.info
The occurrence of this compound and its parent compound, stearolic acid, has been documented in a variety of plants and even in fungi. The presence of these compounds is often specific to certain tissues or elicited by environmental stress, consistent with their role as defensive chemicals.
Detailed findings from gas chromatography-mass spectrometry (GC-MS) analyses of various plant extracts have confirmed the presence of this compound. For instance, an analysis of an ethanolic extract from Achillea millefolium (Yarrow) identified this compound as a major constituent, comprising 17.64% of the extract's composition. researchgate.net Similarly, it was detected at a concentration of 2.57% in an aqueous flower extract of Clitoria ternatea (Butterfly Pea). aloki.hu In the rhizomes of Curcuma caesia (Black Turmeric), the compound, referred to as methyl stearolate, was found to be a significant component (14.29%) of an acetone (B3395972) extract. openagrar.de The compound has also been identified in an ethanolic extract of the medicinal mushroom Ganoderma lucidum, highlighting its presence beyond the plant kingdom. scispace.com
The parent molecule, stearolic acid (octadec-9-ynoic acid), from which this compound is derived via esterification, is known to occur in the seed oils of plants belonging to the Santalaceae and Olacaceae families. d-nb.infocardiff.ac.uk Its presence has also been noted in species such as Salsola tetragona of the Amaranthaceae family. nih.gov The distribution of these acetylenic fatty acids across different plant families suggests a conserved, ecologically important function, primarily as protective agents. d-nb.info
The following table summarizes detailed research findings on the identification of this compound in various species.
Table 1: Documented Presence of this compound in Analyzed Extracts
| Species | Family/Group | Plant/Fungus Part | Extraction Method | Compound Name Used in Study | % of Extract | Reference |
|---|---|---|---|---|---|---|
| Achillea millefolium | Asteraceae | Aerial Parts | Ethanolic Extract | This compound | 17.64% | researchgate.net |
| Clitoria ternatea | Fabaceae | Flowers | Aqueous Extract | This compound | 2.57% | aloki.hu |
| Curcuma caesia | Zingiberaceae | Rhizome | Acetone Extract | Methyl stearolate | 14.29% | openagrar.de |
Materials Science and Sustainable Chemistry Research
Precursor in Bio-based Polymer and Advanced Material Synthesis
The bifunctional nature of methyl octadec-9-ynoate, with an ester group at one end and an internal alkyne, makes it a candidate for polymer synthesis. The alkyne group can be a site for polymerization or for grafting side chains onto a polymer backbone.
Monomer for Novel Polymeric Materials with Tunable Properties
There is no specific research found detailing the use of this compound as a primary monomer for creating new polymeric materials. In theory, the alkyne functionality could be utilized in polymerization reactions, such as alkyne metathesis or cyclotrimerization, to produce polymers with unique architectures. The long aliphatic chain would be expected to impart flexibility and hydrophobicity to the resulting polymer.
Cross-linking Agent in the Formation of Network Structures
Similarly, no studies were identified that investigate this compound as a cross-linking agent. The reactivity of the alkyne group suggests it could be used to form covalent bonds between polymer chains, creating a network structure. This process is crucial for producing thermosetting polymers with enhanced mechanical strength and thermal stability. For example, the alkyne could react with azide-functionalized polymers via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage. However, specific examples or data on this application are not present in the reviewed literature.
Research into Advanced Lubricant and Surfactant Development
The long hydrocarbon chain of this compound is a characteristic feature of lubricant base oils and surfactant molecules. Chemical modification of the alkyne group could potentially enhance these properties.
Structural Modification for Enhanced Lubrication Performance
No research was found on the structural modification of this compound for lubrication purposes. Hypothetically, the triple bond could be hydrogenated to form the more stable and potentially more lubricious methyl stearate (B1226849) (a saturated ester) or partially hydrogenated to methyl oleate (B1233923). Additionally, reactions at the alkyne site could be used to attach polar groups, which might improve the lubricant's affinity for metal surfaces.
Synthesis and Characterization of Novel Gemini Surfactants
The synthesis of Gemini surfactants, which consist of two surfactant molecules linked by a spacer, from this compound has not been described in the available literature. A theoretical synthetic route could involve coupling two molecules of this compound at the alkyne position, but no such research has been published.
Investigation as a Component in Advanced Biofuel Systems (Research Perspective)
As a fatty acid methyl ester (FAME), this compound falls into the general category of biodiesel components. However, the presence of a triple bond is unusual for common biodiesels, which are typically composed of saturated and monounsaturated fatty acid esters. np-mrd.org There is no specific research investigating its performance, combustion properties, or potential as an advanced biofuel component. The higher degree of unsaturation compared to its alkene and alkane counterparts would likely influence properties such as oxidation stability and cetane number, but empirical data is lacking.
Feedstock Evaluation for High-Value Bio-based Chemicals
The potential of this compound as a feedstock for high-value bio-based chemicals is an area of growing academic interest. The presence of the alkyne functional group provides a site for a multitude of chemical transformations, making it a candidate for the synthesis of polymers, surfactants, and other specialty chemicals. Research in this area is currently focused on exploring efficient catalytic pathways to convert this compound into more complex molecules. However, detailed studies evaluating its large-scale production from renewable resources and its economic viability as a platform chemical are still limited.
While specific data on the direct use of this compound as a primary feedstock is not extensively documented, the broader class of fatty acid methyl esters (FAMEs) is widely recognized for its role in the production of bio-based products. The properties of FAMEs are largely dictated by their carbon chain length and degree of unsaturation.
Table 1: General Properties of Related Fatty Acid Methyl Esters
| Property | Methyl Oleate (C18:1) | Methyl Linoleate (B1235992) (C18:2) |
|---|---|---|
| Molecular Formula | C19H36O2 | C19H34O2 |
| Molecular Weight | 296.49 g/mol | 294.47 g/mol |
| Density | ~0.87 g/cm³ | ~0.88 g/cm³ |
| Boiling Point | ~379 °C | ~350 °C |
| Melting Point | -20 °C | -35 °C |
Note: Data for Methyl Oleate and Methyl Linoleate are provided for comparative purposes due to the limited availability of specific data for this compound.
Academic Research on Fuel Quality Parameters and Emission Characteristics
The investigation of this compound's properties as a fuel or fuel additive is a niche but important area of research. The structural features of fatty acid esters, such as chain length, and the number and position of double or triple bonds, significantly influence fuel properties like cetane number, viscosity, oxidative stability, and cold-flow properties. ajol.info The triple bond in this compound is expected to impact its combustion characteristics and emission profile.
Generally, increased unsaturation in fatty acid methyl esters tends to decrease the cetane number and oxidative stability, while improving cold-flow properties. ajol.info However, the specific effects of an alkyne group compared to an alkene group on these parameters require dedicated investigation. Currently, there is a lack of published research detailing the specific fuel quality parameters and emission characteristics of biodiesel containing this compound. Research on related unsaturated fatty acid methyl esters, such as methyl oleate, provides a baseline for expected performance, but direct experimental data for the ynoate is needed for a comprehensive evaluation. innospk.com
Green Chemistry Approaches in Synthetic Methodologies and Industrial Applications
Development of Environmentally Benign Synthetic Routes
The synthesis of this compound is a key focus in the pursuit of green chemistry principles. Traditional organic synthesis methods often rely on harsh reagents and produce significant waste. The development of environmentally benign synthetic routes for this compound is crucial for its sustainable application. One potential green approach involves the direct esterification or transesterification of octadec-9-ynoic acid, which could be sourced from renewable plant oils.
Research into catalytic systems that are efficient, selective, and reusable is paramount. For instance, the use of solid acid catalysts or enzymatic catalysts for the esterification process could offer advantages over conventional homogeneous catalysts by simplifying product purification and minimizing waste streams. While specific literature on the green synthesis of this compound is not abundant, general methodologies for the synthesis of fatty acid methyl esters are well-established and can be adapted. An improved synthesis for a related compound, (Z)-14-methyl-9-pentadecenoic acid, utilized (trimethylsilyl)acetylene as a key reagent, suggesting potential strategies for acetylenic fatty acid synthesis. nih.govresearchgate.net
Biodegradability Studies of this compound and its Derivatives
The biodegradability of this compound and its derivatives is a critical factor in assessing their environmental impact. Fatty acid methyl esters are generally considered to be readily biodegradable. arcjournals.org The initial step in their degradation is typically hydrolysis by esterases to the corresponding fatty acid and methanol (B129727), which are then further metabolized by microorganisms. europa.eu
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl Oleate |
| Methyl Linoleate |
| Octadec-9-ynoic acid |
| (Z)-14-methyl-9-pentadecenoic acid |
| (Trimethylsilyl)acetylene |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl octadec-9-ynoate, and how can reaction yields be optimized?
- Methodological Answer : this compound is synthesized via oxidation of precursor alkynoates. For example, selenium dioxide (SeO₂) with tert-butyl hydroperoxide (TBHP) in aqueous dioxane yields mono-keto derivatives (e.g., methyl 8-oxo- and 11-oxo-octadec-9-ynoate) alongside hydroxylated products . To optimize yields, experimental parameters (e.g., solvent polarity, oxidant concentration, and reaction time) should be systematically evaluated using Design of Experiments (DOE) frameworks like the Taguchi method, which identifies critical factors via signal-to-noise (S/N) ratio analysis .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the alkyne position (δ ~2.1–2.3 ppm for protons adjacent to the triple bond) and ester group (δ ~3.6 ppm for methoxy protons).
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₉H₃₄O₂, theoretical 294.256 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C≡C ~2100–2260 cm⁻¹, ester C=O ~1740 cm⁻¹).
- Gas Chromatography (GC) : Resolve positional isomers (e.g., 8-oxo vs. 11-oxo derivatives) using polar capillary columns and retention index libraries .
Advanced Research Questions
Q. How can computational modeling clarify the reaction mechanisms of this compound oxidation?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediate stability during SeO₂/TBHP-mediated oxidation. Key steps include:
- Radical Initiation : TBHP decomposes to generate tert-butoxy radicals, abstracting hydrogen from the alkyne.
- Ketenimine Formation : Intermediate ketenimine rearranges to keto derivatives.
Computational validation of regioselectivity (e.g., preferential 8-oxo vs. 11-oxo formation) requires comparing activation energies of competing pathways .
Q. What strategies resolve contradictions in isomer distribution data from this compound reactions?
- Methodological Answer : Discrepancies in isomer ratios (e.g., 8-oxo vs. 11-oxo) may arise from solvent effects or kinetic vs. thermodynamic control. To address this:
- Kinetic Studies : Monitor reaction progress via time-resolved GC-MS to identify early (kinetic) vs. late (thermodynamic) products.
- Solvent Screening : Test polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., hexane) to assess stabilization of intermediates.
- Meta-Analysis : Systematically compare published datasets using PRISMA guidelines to identify confounding variables (e.g., catalyst purity, temperature gradients) .
Q. How can systematic reviews improve the reproducibility of this compound research?
- Methodological Answer : Conduct a systematic review with the following steps:
- Search Strategy : Use databases (SciFinder, Reaxys) with keywords: "this compound," "alkynoate oxidation," "positional isomerism."
- Risk of Bias Assessment : Evaluate studies for incomplete reporting (e.g., missing reaction conditions) using ROBIS criteria.
- Data Synthesis : Perform subgroup analyses to isolate effects of variables like oxidant type or reaction scale. A dose-response meta-analysis may not be feasible due to heterogeneous experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
